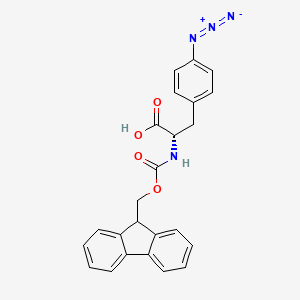

Fmoc-4-azido-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDCQWPWXJJNFA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-4-azido-L-phenylalanine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-azido-L-phenylalanine is a cornerstone unnatural amino acid derivative utilized extensively in peptide synthesis, chemical biology, and drug development. Its unique structure, featuring a base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amine and a bioorthogonal azido group on the phenyl side chain, enables its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The azido moiety serves as a chemical handle for subsequent modifications via highly specific and efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, serving as a technical resource for professionals in the field. Its ability to facilitate the precise introduction of functionalities into peptides and proteins opens up vast possibilities for creating novel therapeutics, diagnostic tools, and advanced biomaterials.[1]

Core Chemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in synthesis.

General and Physical Properties

| Property | Value | References |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-azidophenyl)propanoic acid | |

| Synonyms | Fmoc-L-Phe(4-azido)-OH, Fmoc-p-azido-L-Phe-OH, N-α-Fmoc-4-azido-L-phenylalanine | [1][2] |

| Appearance | Off-white to brownish or yellowish powder/solid | [1] |

| Purity | ≥98% (typically by HPLC) | [1] |

| Melting Point | Data not consistently available; may decompose upon heating. |

Chemical and Molecular Data

| Property | Value | References |

| CAS Number | 163217-43-4 | [1][3] |

| Molecular Formula | C₂₄H₂₀N₄O₄ | [1][3] |

| Molecular Weight | 428.45 g/mol | [1] |

| Solubility | Soluble in DMF, DMSO, and aqueous base (e.g., 0.1M NaOH).[4] | |

| Storage | Store at 2-8°C, desiccated. For long-term storage, -20°C is recommended. | [1][4] |

Experimental Protocols and Workflows

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The resulting azide-containing peptide can then be modified on-resin or in solution.

Logical Workflow for Synthesis and Modification

The overall process involves the sequential incorporation of the amino acid into a growing peptide chain, followed by the selective chemical modification of its azido side chain.

Caption: General workflow for synthesizing and modifying a peptide with this compound.

Protocol 1: Incorporation into Peptides via Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[5]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[6]

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[6]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent like HBTU (0.95 eq. to the amino acid), and an activator base like N,N-Diisopropylethylamine (DIPEA) (2 eq. to the amino acid) in DMF.[5][6]

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours. For sterically hindered couplings, time may be extended.[5]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.

-

Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.[6]

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.[7]

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for modifying the azide-functionalized peptide while it is still attached to the solid support. This method simplifies purification by allowing excess reagents to be washed away.[8]

-

Resin Preparation: After peptide synthesis, swell the azide-containing peptide-resin in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or DMF for at least 30 minutes. Wash thoroughly.

-

Reaction Cocktail Preparation:

-

In a separate vial, prepare the reaction mixture. For a 0.1 mmol scale synthesis, dissolve the terminal alkyne-containing molecule (5-10 equivalents) in DMF.

-

Add a copper(I) source, such as Copper(I) Iodide (CuI) (2 equivalents), and a base, such as DIPEA (5-10 equivalents).[9]

-

-

Initiation and Reaction:

-

Add the reaction cocktail to the swelled resin.

-

Agitate the mixture at room temperature. The reaction is typically complete within 12-24 hours.[10]

-

-

Washing: After the reaction, drain the solution and wash the resin extensively with DMF, then Dichloromethane (DCM), to remove all copper salts and excess reagents. The peptide is now ready for cleavage.

Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction scheme.

Protocol 3: Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction ideal for biological applications where copper toxicity is a concern.[11] This protocol is performed on the purified peptide in solution.

-

Peptide Preparation: The azide-containing peptide should be cleaved from the resin, purified by RP-HPLC, and lyophilized. Dissolve the purified peptide in a biocompatible buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Reagent Preparation: Dissolve the strained alkyne, such as a Dibenzocyclooctyne (DBCO) derivative, in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution.[12]

-

Reaction Setup:

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[14] Reaction times can vary based on reactant concentrations and the specific strained alkyne used.[11]

-

Monitoring and Purification: The reaction progress can be monitored by RP-HPLC or mass spectrometry. Once complete, the final conjugated peptide can be purified from excess reagents using RP-HPLC or size-exclusion chromatography.

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction scheme.

Conclusion

This compound is an exceptionally versatile chemical tool that bridges the worlds of peptide synthesis and bioorthogonal chemistry. Its straightforward integration into established Fmoc-SPPS protocols allows for the precise, site-specific placement of an azide handle within a peptide sequence. This functionality provides a gateway to a vast array of subsequent chemical modifications through click chemistry, enabling the development of sophisticated peptide conjugates for targeted drug delivery, advanced imaging probes, and functionalized biomaterials. The robust and well-defined protocols associated with its use make it an indispensable resource for researchers pushing the boundaries of peptide science and pharmaceutical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-L-4-Azidophenylalanine, 100 mg, CAS No. 163217-43-4 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]

- 3. scbt.com [scbt.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. broadpharm.com [broadpharm.com]

- 14. interchim.fr [interchim.fr]

Fmoc-4-azido-L-phenylalanine: A Technical Guide to its Core Applications in Research and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Fmoc-4-azido-L-phenylalanine is a synthetic, non-canonical amino acid that has become an indispensable tool in chemical biology, proteomics, and pharmaceutical sciences. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a bioorthogonal azido (-N3) moiety, enables the precise, site-specific modification of peptides and proteins. This guide provides an in-depth overview of its primary applications, experimental methodologies, and the chemical principles that underscore its versatility.

Core Concepts and Applications

At its core, this compound serves as a specialized building block for introducing a chemically reactive "handle" into a peptide or protein sequence. The Fmoc group makes it perfectly suited for standard Solid Phase Peptide Synthesis (SPPS), while the azido group provides a gateway for subsequent chemical modifications via highly efficient and specific "click chemistry" reactions.[1][2][3]

The primary applications stem from this dual functionality:

-

Unnatural Amino Acid (UAA) Incorporation: It is used as a non-natural amino acid in the chemical synthesis of peptides.[2] The Fmoc protecting group ensures its stability and proper integration into the growing peptide chain during automated or manual synthesis.[1][4]

-

Bioorthogonal Chemistry: The azido group is the key functional component for bioorthogonal reactions. It does not react with native biological functional groups, ensuring that subsequent modifications are highly specific to the site where the azido-phenylalanine was incorporated.[5] This allows for:

-

Peptide and Protein Labeling: Attaching fluorescent dyes, biotin tags, or other reporter molecules to visualize and track peptides and proteins in cells or complex biological mixtures.[1][6][7]

-

Bioconjugation: Linking peptides or proteins to other molecules, such as therapeutic agents for targeted drug delivery, polymers like polyethylene glycol (PEG) to enhance stability (PEGylation), or surfaces for creating biomaterials.[1][6][8]

-

Drug Discovery: Creating novel peptide-based therapeutics, enzyme inhibitors, and antibody-drug conjugates (ADCs) where precise placement of the payload is critical.[1][2][9]

-

-

Site-Specific Protein Modification in vivo: While the Fmoc-protected version is used for chemical synthesis, the unprotected 4-azido-L-phenylalanine (pAzF) can be genetically incorporated into proteins in living organisms.[9][10] This is achieved by reprogramming a redundant codon (typically the amber stop codon, UAG) with an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair, allowing for the site-specific introduction of the azide handle into recombinant proteins.[11][12][13]

Chemical and Physical Properties

The properties of this compound are summarized below. These specifications are critical for its use in synthesis and bioconjugation protocols.

| Property | Value | References |

| CAS Number | 163217-43-4 | [1][3][14][15] |

| Molecular Formula | C₂₄H₂₀N₄O₄ | [1][4][14] |

| Molecular Weight | 428.44 g/mol (or 428.5 g/mol ) | [1][3][4][14] |

| Synonyms | Fmoc-L-Phe(4-azido)-OH, Fmoc-p-azido-L-Phe-OH | [1][2][14] |

| Purity | ≥ 98% (by HPLC) | [1][6] |

| Appearance | Off-white to brownish powder | [1][2] |

| Storage Conditions | 0-8 °C, store dry | [1][2][3] |

Experimental Protocols and Methodologies

The utility of this compound is best understood through the protocols that enable its application.

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol outlines a single coupling cycle for incorporating the amino acid into a growing peptide chain on a solid support resin.

Materials:

-

Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin to remove the Fmoc group from the terminal amino acid. Agitate for 5-10 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

-

Coupling Activation: In a separate tube, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence. The azido side-chain is stable to the standard reagents used in Fmoc-SPPS, including piperidine and trifluoroacetic acid (TFA) for final cleavage.[4]

Protocol 2: Post-Synthesis Modification via Click Chemistry

Once the azide-containing peptide is synthesized and purified, it can be conjugated to an alkyne-containing molecule. The two primary methods are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][16][17]

A. CuAAC Protocol (Copper-Catalyzed)

Materials:

-

Azide-containing peptide

-

Alkyne-functionalized molecule (e.g., a fluorescent dye)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent: Sodium ascorbate

-

Ligand (optional, to stabilize Cu(I)): TBTA (Tris(benzyltriazolylmethyl)amine)

-

Buffer: Phosphate-buffered saline (PBS) or similar aqueous buffer, pH 7-8

Methodology:

-

Preparation: Dissolve the azide-peptide and the alkyne-molecule (typically 1.5-2 equivalents) in the aqueous buffer.

-

Reagent Addition: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

-

Reaction Initiation: Add CuSO₄ to the peptide/alkyne mixture to a final concentration of ~100 µM. If using a ligand, pre-mix it with the CuSO₄.

-

Reduction: Add sodium ascorbate to a final concentration of ~1-2 mM to reduce Cu(II) to the active Cu(I) catalyst.

-

Incubation: Gently agitate the reaction at room temperature for 1-4 hours. The reaction is often quantitative and rapid.[3]

-

Purification: Purify the resulting triazole-linked conjugate using HPLC or other appropriate chromatographic techniques.

B. SPAAC Protocol (Copper-Free)

SPAAC is preferred for live-cell labeling as it avoids cytotoxic copper catalysts.[16]

Materials:

-

Azide-containing peptide/protein

-

Strain-promoted alkyne, such as DBCO or BCN-functionalized molecules.[9][16]

-

Biocompatible buffer (e.g., PBS)

Methodology:

-

Mixing: Dissolve the azide-peptide and the strained alkyne (1.5-5 equivalents) in the buffer.

-

Incubation: Agitate the mixture at room temperature or 37°C. Reaction times are typically longer than CuAAC, ranging from 4 to 24 hours.

-

Purification: Purify the final product as needed. For cellular imaging, purification may not be required if the probe is designed to fluoresce only upon reaction.

Protocol 3: Site-Specific Incorporation of p-Azido-L-phenylalanine in E. coli

This protocol provides a general workflow for producing a recombinant protein containing p-Azido-L-phenylalanine (pAzF, the deprotected form) at a specific site.

Core Components:

-

Host Organism: E. coli strain engineered for protein expression.

-

Expression Plasmid: A plasmid containing the gene of interest, where the codon for the desired incorporation site has been mutated to an amber stop codon (TAG).

-

pEVOL Plasmid: A separate plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for pAzF.[13] This pair recognizes the TAG codon and inserts pAzF instead of terminating translation.

Methodology:

-

Transformation: Co-transform the E. coli host with both the expression plasmid and the pEVOL plasmid.

-

Cell Culture: Grow the transformed cells in a rich medium (e.g., Terrific Broth) containing appropriate antibiotics for plasmid selection.

-

Induction: When the cell culture reaches an optimal density (e.g., OD₆₀₀ of 0.6-0.8), add the unnatural amino acid p-Azido-L-phenylalanine to the medium (typically to a final concentration of 1-5 mM).[5]

-

Protein Expression: Simultaneously, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Incubation: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to allow for protein expression and UAA incorporation.

-

Harvest and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents.

-

Protein Purification: Purify the target protein using standard chromatographic techniques (e.g., affinity chromatography). The successful incorporation can be verified by mass spectrometry, which will show a mass shift corresponding to the UAA.[11][12] The purified protein is now ready for downstream labeling via click chemistry as described in Protocol 2.

Conclusion

This compound is a powerful and versatile chemical tool that bridges synthetic peptide chemistry with bioorthogonal modification. Its ability to be seamlessly integrated into peptides via SPPS, coupled with the highly specific reactivity of its azide group, provides researchers with a robust platform for fluorescent labeling, drug conjugation, and the creation of complex biomaterials.[1][6] Furthermore, the ability to incorporate its deprotected form into proteins within living systems has opened new frontiers in protein engineering and the study of cellular processes, solidifying its role as a cornerstone reagent in modern chemical biology and drug development.[5][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fmoc-L-4-Azidophenylalanine, 100 mg, CAS No. 163217-43-4 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]

- 4. AnaSpec Fmoc-4-azidophenylalanine[Fmoc-Phe(N3)-OH | Fmoc-p-azidophenylalanine | Fisher Scientific [fishersci.com]

- 5. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 8. 4-Azido- L -phenylalanine = 98 33173-53-4 [sigmaaldrich.com]

- 9. 4-Azido-L-phenylalanine [baseclick.eu]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. selleckchem.com [selleckchem.com]

A Technical Guide to the Structure and Synthesis of Fmoc-4-azido-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-azido-L-phenylalanine is a cornerstone unnatural amino acid in modern chemical biology and drug discovery. Its versatile azido moiety serves as a bioorthogonal handle, enabling the precise and efficient modification of peptides and proteins through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the site-specific introduction of a wide array of functionalities, including fluorescent probes, imaging agents, and polyethylene glycol (PEG) chains, making it an invaluable tool for studying protein function, developing novel therapeutics, and creating advanced biomaterials. This guide provides a comprehensive overview of its structure and a detailed, scalable synthesis protocol.

Chemical Structure

This compound consists of an L-phenylalanine core functionalized with an azido group (-N3) at the para position of the phenyl ring. The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and commonly employed in solid-phase peptide synthesis (SPPS).

| Property | Value |

| Molecular Formula | C₂₄H₂₀N₄O₄ |

| Molecular Weight | 428.44 g/mol |

| CAS Number | 163217-43-4 |

| Appearance | Off-white to brownish powder |

Synthetic Pathway Overview

A reliable and scalable synthesis of this compound can be achieved in a four-step process commencing from the readily available amino acid, L-phenylalanine. This pathway, adapted from established literature, is designed to be cost-effective and chromatography-free, ensuring high purity of the final product.[1] The key transformations involve the iodination of the phenyl ring, protection of the alpha-amino group, copper-catalyzed azidation, and finally, Fmoc protection.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-L-phenylalanine

This initial step introduces the iodine atom onto the phenyl ring of L-phenylalanine, which will be subsequently displaced by the azide group.

Reaction Scheme:

Caption: Iodination of L-Phenylalanine.

Protocol:

-

Dissolve L-phenylalanine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add a solution of sodium iodide, followed by the dropwise addition of sodium hypochlorite solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Adjust the pH of the solution to approximately 5.5 with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a mixture of ethanol and water to yield pure 4-iodo-L-phenylalanine.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-80% |

| Purity (by ¹H NMR) | >98% |

Step 2: Synthesis of N-Boc-4-Iodo-L-phenylalanine

The alpha-amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent azidation step.

Reaction Scheme:

Caption: N-Boc protection of 4-Iodo-L-phenylalanine.

Protocol:

-

Suspend 4-iodo-L-phenylalanine in a mixture of dioxane and water.

-

Add sodium bicarbonate to the suspension.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise.

-

Stir the mixture at room temperature overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer with a cold solution of potassium bisulfate to a pH of 2-3.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain N-Boc-4-iodo-L-phenylalanine.

Quantitative Data:

| Parameter | Value |

| Typical Yield | >95% |

| Purity (by TLC) | Single spot |

Step 3: Synthesis of N-Boc-4-azido-L-phenylalanine

This key step involves a copper(I)-catalyzed Ullman-type coupling reaction to introduce the azide functionality.

Reaction Scheme:

Caption: Ullman-type azidation reaction.

Protocol:

-

To a solution of N-Boc-4-iodo-L-phenylalanine in a mixture of ethanol and water, add sodium azide, sodium ascorbate, and a suitable copper(I) ligand (e.g., N,N'-dimethylethylenediamine).

-

Add copper(I) iodide to the mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and perform an aqueous workup.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-4-azido-L-phenylalanine.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by ¹H NMR) | >95% |

Step 4: Synthesis of this compound

The final step involves the deprotection of the Boc group followed by the introduction of the Fmoc protecting group.

Reaction Scheme:

Caption: Boc deprotection and subsequent Fmoc protection.

Protocol:

-

Boc Deprotection: Dissolve N-Boc-4-azido-L-phenylalanine in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to obtain crude 4-azido-L-phenylalanine as a TFA salt.

-

Fmoc Protection: a. Dissolve the crude 4-azido-L-phenylalanine TFA salt in a 10% aqueous solution of sodium bicarbonate. b. In a separate flask, dissolve N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane. c. Cool the amino acid solution in an ice bath and add the Fmoc-OSu solution dropwise with vigorous stirring. d. Allow the reaction to warm to room temperature and stir overnight. e. Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 with 1M HCl. f. Extract the product with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield (over 2 steps) | 75-85% |

| Purity (by HPLC) | >98% |

Conclusion

The synthesis of this compound, while involving multiple steps, is a well-established and scalable process. The protocols outlined in this guide, which emphasize a chromatography-free approach for the core intermediate, provide a robust and cost-effective method for producing this versatile unnatural amino acid. The high purity of the final product makes it ideally suited for demanding applications in peptide synthesis and the development of novel bioconjugates, empowering researchers to advance the frontiers of chemical biology and drug discovery.

References

An In-depth Technical Guide to the Reactivity of Fmoc-4-azido-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-azido-L-phenylalanine is a non-canonical amino acid that has become an indispensable tool in chemical biology, drug discovery, and materials science. Its utility lies in the unique reactivity of the azido moiety, which can undergo a variety of bioorthogonal reactions, allowing for the precise chemical modification of peptides and proteins. This guide provides a comprehensive overview of the reactivity of this compound, including detailed experimental protocols, quantitative data on its key reactions, and visualizations of experimental workflows and reaction pathways.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes this amino acid derivative fully compatible with standard solid-phase peptide synthesis (SPPS) protocols. The azido group is stable to the reagents commonly used in Fmoc-SPPS, such as piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for peptide cleavage from the resin.[1] This stability allows for the site-specific incorporation of the azido functionality into a peptide sequence, which can then be selectively modified post-synthetically.

Core Reactivity of the Azido Group

The chemical versatility of the azido group in 4-azido-L-phenylalanine allows for several key transformations, enabling a wide range of applications from fluorescent labeling to the synthesis of complex bioconjugates. The primary reactions include:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regiospecific "click" reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[2][3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that utilizes strained cyclooctynes, making it suitable for applications in living systems where copper toxicity is a concern.[3][4]

-

Staudinger Ligation: A reaction between the azide and a phosphine, typically a phosphinothioester, to form a stable amide bond. The traceless version of this reaction is particularly useful as it leaves no residual atoms in the final product.[4][5]

-

Reduction to an Amine: The azido group can be readily reduced to a primary amine, providing a route to introduce a native chemical functionality.

-

Photoreactivity: Aryl azides can be photolyzed with UV light to generate highly reactive nitrene intermediates, which can participate in a variety of insertion reactions, making them useful as photo-crosslinkers.[6]

Quantitative Data on Key Reactions

The choice of bioorthogonal reaction often depends on a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative parameters for the most common reactions of 4-azido-L-phenylalanine.

| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Yield | Key Features |

| CuAAC | Terminal Alkyne | 1 - 100 | >95% | Very fast and high yielding; requires a copper(I) catalyst which can be toxic to cells.[7] |

| SPAAC | DBCO (Dibenzocyclooctyne) | ~0.34 - 1.0 | >90% | Copper-free and biocompatible; reaction rate is dependent on the strain of the cyclooctyne.[8][9] |

| Staudinger Ligation | Phosphinothioester | ~0.02 | >90% (with optimal phosphine) | Forms a native amide bond; can be slow, and yields can be lower for sterically hindered residues.[10][11][12] |

| Reduction (DTT) | Dithiothreitol (DTT) | Not typically measured for this application | Quantitative | Mild reduction conditions compatible with peptides.[13][14] |

Experimental Protocols

Incorporation of this compound via Manual Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing 4-azido-L-phenylalanine.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a fritted syringe for 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, then drain. Repeat with a fresh portion of the piperidine solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and agitate for 2 minutes to pre-activate.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours. For this compound, a longer coupling time of up to 4 hours may be beneficial.

-

Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

-

Washing: Wash the resin with DMF (5 times).

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide.

-

Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin "clicking" of an alkyne-containing molecule to a peptide containing 4-azido-L-phenylalanine.

Materials:

-

Azido-peptide on resin (from Protocol 1)

-

Alkyne-containing molecule (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

DMF/water or tBuOH/water solvent mixture

-

DIPEA

Procedure:

-

Resin Preparation: Swell the azido-peptide on resin in the chosen solvent system.

-

Prepare Reaction Cocktail: In a separate vial, prepare the click reaction cocktail. For a 0.1 mmol scale synthesis, use:

-

Alkyne-containing molecule (5 equivalents)

-

CuSO₄ (0.5 equivalents)

-

Sodium ascorbate (2.5 equivalents)

-

TBTA (1 equivalent)

-

DIPEA (2 equivalents)

-

Dissolve the components in the solvent system.

-

-

Reaction: Add the reaction cocktail to the resin and agitate at room temperature for 12-24 hours.

-

Washing: Wash the resin thoroughly with the reaction solvent, water, DMF, and DCM.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.

Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "clicking" of a DBCO-fluorophore to a purified peptide containing 4-azido-L-phenylalanine in solution.

Materials:

-

Purified azido-peptide

-

DBCO-fluorophore

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

Procedure:

-

Prepare Reactants:

-

Dissolve the purified azido-peptide in PBS to a final concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of the DBCO-fluorophore in DMSO.

-

-

Reaction: Add a 1.5 to 10-fold molar excess of the DBCO-fluorophore stock solution to the peptide solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. Protect from light if using a fluorophore.

-

Purification: Purify the labeled peptide from excess DBCO-fluorophore using size-exclusion chromatography or RP-HPLC.[8]

Traceless Staudinger Ligation

This protocol outlines the general procedure for a traceless Staudinger ligation between a peptide with a C-terminal phosphinothioester and a peptide containing an N-terminal 4-azido-L-phenylalanine.

Materials:

-

Peptide-C-terminal phosphinothioester

-

Peptide with N-terminal 4-azido-L-phenylalanine

-

THF/water (3:1) or toluene

Procedure:

-

Reactant Preparation: Dissolve equimolar amounts of the peptide-phosphinothioester and the azido-peptide in the chosen solvent.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Workup: Remove the solvent under reduced pressure.

-

Purification: Purify the ligated peptide by RP-HPLC.

Note: Yields for Staudinger ligations can be sensitive to steric hindrance at the ligation site and the choice of phosphine reagent. Non-glycyl couplings may sometimes result in lower yields.[5][11]

Reduction of the Azido Group to an Amine

This protocol describes the reduction of the azido group of a 4-azido-L-phenylalanine-containing peptide to a 4-amino-L-phenylalanine residue using dithiothreitol (DTT).

Materials:

-

Purified azido-peptide

-

Dithiothreitol (DTT)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Peptide Solution: Dissolve the azido-peptide in the reaction buffer.

-

Add Reducing Agent: Add DTT to the peptide solution to a final concentration of 50-100 mM.

-

Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours.

-

Purification: Remove excess DTT by size-exclusion chromatography or dialysis.

Visualizations

Experimental Workflow for Peptide Bioconjugation

Caption: Experimental workflow for peptide synthesis and subsequent bioconjugation.

Reaction Pathways of 4-Azido-L-phenylalanine in a Peptide

Caption: Reaction pathways available for a peptide containing 4-azido-L-phenylalanine.

Conclusion

This compound is a powerful and versatile building block for the chemical modification of peptides and proteins. Its compatibility with standard Fmoc-SPPS and the diverse reactivity of the azido group provide researchers with a robust platform for a wide range of applications, including the development of novel therapeutics, diagnostic agents, and advanced biomaterials. The choice of the subsequent reaction of the incorporated azido moiety—be it CuAAC, SPAAC, Staudinger ligation, reduction, or photoreaction—can be tailored to the specific needs of the research, offering a high degree of control over the final structure and function of the modified biomolecule. As the field of chemical biology continues to evolve, the utility of this compound is set to expand, enabling new discoveries and innovations.

References

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]

Fmoc-4-azido-L-phenylalanine: A Technical Guide for Researchers

For Immediate Release:

This technical guide provides an in-depth overview of Fmoc-4-azido-L-phenylalanine, a crucial building block for advanced biochemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document outlines the key chemical properties, experimental protocols for its application, and its role in innovative scientific methodologies.

Core Chemical Properties

This compound is a derivative of the amino acid L-phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azido functional group. The Fmoc group provides stability during peptide synthesis, while the azido group serves as a versatile handle for bioorthogonal "click chemistry" reactions.[1] This allows for the precise and efficient labeling and modification of peptides and proteins.

A summary of its key quantitative data is presented below:

| Property | Value | References |

| CAS Number | 163217-43-4 | [1] |

| Molecular Weight | 428.44 g/mol | |

| Molecular Formula | C₂₄H₂₀N₄O₄ | [1] |

| Purity | ≥95% to >98% (HPLC) | |

| Appearance | Off-white to brownish powder | |

| Storage Temperature | 0-8 °C |

Applications in Research and Development

The unique chemical structure of this compound makes it an invaluable tool in a variety of research applications:

-

Peptide Synthesis: It serves as a fundamental building block in Solid-Phase Peptide Synthesis (SPPS) for creating peptides with a site-specific azide functional group.[1]

-

Click Chemistry: The azide group enables highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1] These "click" reactions are instrumental in attaching other molecules, such as fluorescent dyes, affinity tags, or drug conjugates, to the peptide.

-

Protein Labeling and Bioconjugation: By incorporating this unnatural amino acid into proteins, researchers can achieve site-specific labeling to study protein interactions, localization, and function.[1]

-

Drug Development: Its application in bioconjugation is pivotal for creating antibody-drug conjugates (ADCs) and developing targeted drug delivery systems.[1]

Experimental Protocol: Incorporation into Peptides via Fmoc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Procedure:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the previously coupled amino acid) by treating it with 20% piperidine in DMF for 20 minutes. Subsequently, wash the resin thoroughly with DMF to remove the piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, pre-activate the this compound (typically 3-4 equivalents relative to the resin loading capacity) with the chosen coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours with agitation.

-

Washing: After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: After the final amino acid has been coupled, perform one last Fmoc deprotection (step 2).

-

Final Washing: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

-

Cleavage and Deprotection of Side Chains: Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Site-Specific Incorporation into Proteins

Beyond chemical peptide synthesis, the deprotected form, 4-azido-L-phenylalanine, can be incorporated into proteins at specific sites in living cells using genetic code expansion techniques. This powerful method allows for the production of proteins with a bioorthogonal handle for subsequent modifications.

Caption: Workflow for the site-specific incorporation of 4-azido-L-phenylalanine into a target protein in E. coli.

References

Stability of Fmoc-4-azido-L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-α-(9-Fluorenylmethoxycarbonyl)-4-azido-L-phenylalanine (Fmoc-4-azido-L-phenylalanine) under a variety of chemical and physical conditions. Understanding the stability profile of this widely used unnatural amino acid is critical for its effective storage, handling, and incorporation into peptides and other bioconjugates, ensuring the integrity and success of research and drug development endeavors. This document details its stability in the context of solid-phase peptide synthesis (SPPS), exposure to different pH levels, temperatures, reducing agents, and light.

Executive Summary

This compound is a cornerstone building block for introducing a bioorthogonal azide handle into synthetic peptides. This functionality allows for subsequent modification via click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), and the Staudinger ligation. While the Fmoc protecting group offers stability during peptide synthesis, the inherent reactivity of the aryl azide moiety necessitates careful consideration of the experimental conditions to prevent its degradation.

Generally, this compound is stable under standard Fmoc-based SPPS conditions, including repeated treatments with piperidine for Fmoc deprotection and coupling reactions.[1] However, the azide group is susceptible to reduction, particularly during the final cleavage and deprotection step if thiol-based scavengers are used. The stability of the compound is also influenced by pH, temperature, and exposure to UV light. It is crucial to note that the non-Fmoc protected parent amino acid, 4-azido-L-phenylalanine, has been reported to have explosive characteristics at elevated temperatures, warranting caution during handling and heating.[2]

Data Presentation: Stability under Various Conditions

While specific quantitative kinetic data for the degradation of isolated this compound under all conditions are not extensively available in the public domain, the following tables summarize the expected stability based on the known chemistry of aryl azides and Fmoc-protected amino acids. These tables are intended to provide a comparative overview for researchers.

Table 1: Estimated Stability under Forced Degradation Conditions

| Condition | Reagent/Parameter | Temperature | Time | Expected Degradation | Primary Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 h | Low to Moderate | 4-azido-L-phenylalanine, Fmoc-related impurities |

| Base Hydrolysis | 0.1 M NaOH | Room Temp | 24 h | Moderate to High | 4-azido-L-phenylalanine, Dibenzofulvene-piperidine adduct (if piperidine present) |

| Oxidation | 3% H₂O₂ | Room Temp | 24 h | Low | Minimal degradation expected |

| Photolysis | UV light (254 nm) | Room Temp | 24 h | Moderate to High | 4-amino-L-phenylalanine (via nitrene intermediate) |

| Thermal (Solid) | 105°C | 24 h | Low to Moderate | Decomposition products | |

| Thermal (Solution) | 120°C in DMSO | 15 min | High | 4-azido-L-phenylalanine (Fmoc cleavage)[3] |

Table 2: Compatibility with Common Peptide Synthesis Reagents

| Reagent/Condition | Purpose | Compatibility | Notes |

| 20% Piperidine in DMF | Fmoc deprotection | High | The azide group is stable to standard Fmoc deprotection conditions.[1] |

| TFA/TIS/H₂O (95:2.5:2.5) | Cleavage from resin | High | Triisopropylsilane (TIS) is a suitable scavenger that does not reduce the azide group. |

| TFA/EDT/H₂O | Cleavage from resin | Low | 1,2-Ethanediol (EDT) and other thiol-based scavengers will reduce the azide to an amine.[1] |

| HATU, HBTU, DIC | Coupling reagents | High | Standard coupling reagents are compatible with the azide group.[1] |

| Dithiothreitol (DTT) | Reducing agent | Low | DTT can reduce aryl azides to amines, particularly at higher pH. |

| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing agent | Low | TCEP is an effective reagent for the reduction of azides to amines, with the reaction rate being pH-dependent.[3] |

Experimental Protocols

The following protocols are provided as a guide for researchers to assess the stability of this compound in their own laboratory settings.

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMF) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[4]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[4]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[4]

-

Thermal Degradation (Solution): Heat 1 mL of the stock solution in a sealed vial at 80°C for 24 hours.

-

Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 105°C for 24 hours.[4] Dissolve the stressed solid in the initial solvent for analysis.

-

Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.[4] Keep a control sample wrapped in aluminum foil.

3. Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

-

Neutralize the acid and base hydrolysis samples.

-

Dilute all samples to an appropriate concentration for analysis.

-

Analyze by RP-HPLC-UV and LC-MS to quantify the remaining parent compound and identify degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

This method can be used to monitor the degradation of this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]

-

Gradient: 5% to 95% B over 20 minutes.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30°C.[4]

-

Detection: UV at 265 nm (for the Fmoc group) and 210 nm (for the phenyl and azide groups).[4]

Protocol 3: Assessing Stability to Reducing Agents

This protocol allows for the evaluation of the stability of this compound in the presence of common reducing agents.

1. Reaction Setup:

-

Prepare a 1 mM solution of this compound in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

-

Prepare 100 mM stock solutions of the reducing agents (e.g., DTT, TCEP).

-

In separate vials, add the reducing agent to the amino acid solution to a final concentration of 10 mM.

2. Time-Course Analysis:

-

Incubate the reactions at room temperature.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench a small aliquot of the reaction by adding an alkylating agent (e.g., iodoacetamide) if a thiol-based reducing agent was used, or by immediate dilution in the mobile phase for HPLC analysis.

3. Quantification:

-

Analyze the samples by RP-HPLC-UV to determine the percentage of remaining this compound and the formation of the corresponding amine, Fmoc-4-amino-L-phenylalanine.

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound under stress conditions.

Conclusion

This compound is a robust building block for peptide synthesis when handled under appropriate conditions. Its primary vulnerability is the reduction of the azide group by thiol-containing reagents, which must be avoided, particularly during the final cleavage step. The compound exhibits moderate stability to heat, acidic, and basic conditions, and is sensitive to UV light. For long-term storage, it should be kept in a cool, dark, and dry environment. By understanding these stability characteristics and employing the outlined analytical procedures, researchers can confidently utilize this versatile unnatural amino acid to advance their work in chemical biology and drug discovery.

References

An In-depth Technical Guide to the Azide Group Functionality of Fmoc-4-azido-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Fmoc-4-azido-L-phenylalanine is a versatile synthetic amino acid that has become an invaluable tool in chemical biology, drug discovery, and materials science.[1][2] Its significance lies in the bioorthogonal reactivity of the azide moiety, which allows for specific chemical modifications of peptides and proteins without interfering with native biological processes. This guide provides a comprehensive overview of the azide group's functionality in this compound, including its chemical properties, key reactions, and detailed experimental considerations.

Physicochemical and Spectroscopic Properties

The foundational characteristics of this compound are crucial for its application in synthesis and bioconjugation. The azide group introduces unique spectroscopic signatures that can be used for characterization.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Fmoc-4-azidomethyl-L-phenylalanine | 4-Azido-L-phenylalanine |

| Synonyms | Fmoc-L-Phe(4-azido)-OH, Fmoc-p-azido-L-Phe-OH | Fmoc-Phe(4-CH2-N3)-OH | p-Azido-L-phenylalanine (pAzF) |

| CAS Number | 163217-43-4[1][3] | 2375587-79-2[4] | 34670-43-4 |

| Molecular Formula | C₂₄H₂₀N₄O₄[1][3] | C₂₅H₂₂N₄O₄[4] | C₉H₁₀N₄O₂[5] |

| Molecular Weight | 428.5 g/mol [1] | 442.5 g/mol [4] | 206.2 g/mol [5] |

| Appearance | Off-white to brownish powder[1] | White crystalline powder[4] | Not specified |

| Purity | ≥ 98% (HPLC)[1][4] | ≥ 98% (HPLC)[4] | ≥ 98% (HPLC)[5] |

| Storage Conditions | 0-8 °C[1][4] | 2-8 °C[4] | -20 °C, dry[5] |

The azide group in 4-azido-L-phenylalanine has a distinctive asymmetric stretch vibration in the infrared (IR) spectrum, which makes it a useful vibrational probe for studying local protein environments and dynamics.[6]

Core Functionality: Bioorthogonal Reactions of the Azide Group

The azide group is chemically orthogonal to the functional groups typically found in biological systems, allowing for highly selective ligation reactions.[7][8] this compound is a key building block for introducing this functionality into peptides via Solid-Phase Peptide Synthesis (SPPS).[1][2][9] The azide then serves as a chemical handle for subsequent modifications through several powerful bioorthogonal reactions.

Caption: Workflow for utilizing this compound.

The CuAAC reaction is a highly efficient and widely used "click chemistry" reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[10][] This reaction is known for its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it ideal for bioconjugation in aqueous environments.[10][12]

Caption: Simplified schematic of the CuAAC reaction mechanism.

Experimental Protocol: General Procedure for CuAAC Bioconjugation

This protocol is a general guideline for the CuAAC reaction with an azide-modified peptide.[12][13] Optimization may be required for specific substrates.

-

Reagent Preparation:

-

Prepare a stock solution of the azide-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of the alkyne-functionalized molecule (e.g., a fluorescent dye or drug) in a compatible solvent like DMSO.

-

Prepare a stock solution of a Cu(I) source, such as copper(II) sulfate (CuSO₄), which will be reduced in situ.

-

Prepare a fresh stock solution of a reducing agent, typically sodium ascorbate.

-

Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or BTTAA) to stabilize the Cu(I) oxidation state and increase reaction efficiency.[13]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-peptide, alkyne-cargo, and buffer.

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Reaction Conditions:

-

Typical Concentrations:

-

Peptide-Azide: 10-100 µM

-

Alkyne-Cargo: 1-5 fold molar excess over the peptide

-

CuSO₄: 50-250 µM

-

Ligand: 5-fold excess over copper

-

Sodium Ascorbate: 1-5 mM

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

-

-

Workup and Purification:

-

Quench the reaction by adding EDTA to chelate the copper catalyst.

-

Purify the resulting bioconjugate using methods appropriate for the product, such as HPLC, size-exclusion chromatography, or affinity chromatography.

-

To circumvent the cellular toxicity associated with the copper catalyst, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[14] This reaction utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with azides without the need for a catalyst.[15][16] SPAAC is a cornerstone of in vivo chemistry and live-cell imaging.[14]

Caption: Reaction pathway for Strain-Promoted Azide-Alkyne Cycloaddition.

Table 2: Kinetic Data for SPAAC Reactions

| Azido Amino Acid | Cycloalkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| p-Azido-L-phenylalanine (pAzF) | DBCO-PEG | Not explicitly stated, but reaction kinetics were measured. | [17] |

| p-Azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | Not explicitly stated, but reaction kinetics were measured. | [17] |

Note: While the specific rate constants were not provided in the snippet, the reference indicates that these values were determined experimentally.[17]

Experimental Protocol: General Procedure for SPAAC Labeling

-

Reagent Preparation:

-

Dissolve the azide-modified peptide or protein in a biocompatible buffer (e.g., PBS, pH 7.4).

-

Dissolve the strained cycloalkyne reagent (e.g., DBCO-fluorophore) in a water-miscible solvent like DMSO.

-

-

Reaction Setup:

-

Add the cycloalkyne solution to the peptide/protein solution. A typical molar excess of the labeling reagent is 5- to 20-fold to ensure complete labeling.

-

-

Reaction Conditions:

-

Incubation: Incubate the mixture at a temperature compatible with the biomolecule's stability (e.g., 4 °C, room temperature, or 37 °C). Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cycloalkyne and the reactant concentrations.

-

Monitoring: The reaction can be monitored by SDS-PAGE (for proteins), LC-MS, or fluorescence if a fluorophore is being conjugated.

-

-

Purification:

-

Remove the excess, unreacted labeling reagent using size-exclusion chromatography (e.g., spin desalting columns) or dialysis.

-

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine.[7][8][18] The "traceless" version of this reaction is particularly elegant, as it leaves no residual atoms from the phosphine reagent in the final product.[18][19] This reaction is highly chemoselective and proceeds under mild, aqueous conditions.[7][8]

Caption: Mechanism of the traceless Staudinger Ligation.

Experimental Protocol: General Procedure for Staudinger Ligation

-

Reagent Preparation:

-

Dissolve the azide-functionalized biomolecule in an appropriate aqueous buffer (pH 7.0-7.5).

-

Dissolve the phosphine reagent (e.g., a phosphinothioester for the traceless variant) in an organic solvent such as DMSO or DMF.

-

-

Reaction Setup:

-

Add the phosphine solution to the solution containing the azide-modified molecule. The reaction is typically performed with a slight excess of the phosphine reagent.

-

-

Reaction Conditions:

-

Incubation: The reaction is generally carried out at room temperature for 2-12 hours.

-

Monitoring: Progress can be monitored by HPLC or LC-MS to observe the formation of the amide-linked product.

-

-

Purification:

-

The final conjugate can be purified from the phosphine oxide byproduct and any excess starting materials using standard chromatographic techniques like reverse-phase HPLC.

-

Applications in Research and Drug Development

The ability to selectively introduce an azide group into peptides using this compound opens up a vast array of applications:

-

Peptide Synthesis and Modification: It serves as a fundamental building block in SPPS to create peptides with a specific site for modification.[1][4]

-

Bioconjugation: It is crucial for creating complex biomolecules, such as antibody-drug conjugates (ADCs), by linking peptides to therapeutic agents, imaging agents, or other proteins.[1][2]

-

Fluorescent Labeling: The azide handle allows for the precise attachment of fluorescent dyes, enabling studies of protein localization, trafficking, and interactions within live cells.[1][2][15]

-

Drug Development: This amino acid facilitates the synthesis of novel peptide-based therapeutics and allows for the exploration of structure-activity relationships through systematic modification.[1][2]

-

Biomaterials: It can be used to functionalize biomaterials, enhancing their biocompatibility or adding specific functionalities for applications in tissue engineering.[4]

Safety Considerations

While the phenyl azide in 4-azido-L-phenylalanine is relatively stable, it is important to note that azide-containing compounds can be energetic. A study on the synthesis and explosion hazards of 4-azido-L-phenylalanine revealed that the isolated product can have explosive characteristics.[6] Standard laboratory safety precautions should be followed, including wearing appropriate personal protective equipment. The synthesis of related compounds, such as those involving diazotransfer reagents, also requires careful handling due to the potential instability of intermediates.[20][21]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Azido-L-phenylalanine [baseclick.eu]

- 6. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Staudinger Ligation [sigmaaldrich.com]

- 8. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. AnaSpec Fmoc-4-azidophenylalanine[Fmoc-Phe(N3)-OH | Fmoc-p-azidophenylalanine | Fisher Scientific [fishersci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

Navigating the Synthesis Frontier: A Technical Guide to the Solubility of Fmoc-4-azido-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-azido-L-phenylalanine is a cornerstone unnatural amino acid for the synthesis of complex peptides and proteins. Its azido moiety serves as a versatile chemical handle for "click chemistry," enabling precise and bioorthogonal modifications of biomolecules.[1] However, a critical and often overlooked parameter for its effective use, particularly in solid-phase peptide synthesis (SPPS), is its solubility in common organic solvents. Inefficient dissolution can lead to incomplete reactions, lower yields, and challenging purifications.

This technical guide provides a comprehensive overview of the solubility profile of this compound. While specific quantitative solubility data is not extensively published, this document compiles available qualitative information, presents data for the closely related analog 4-azido-L-phenylalanine for context, and furnishes a detailed experimental protocol for researchers to determine precise solubility in their own laboratory settings.

Core Data Presentation: Solubility Profile

A thorough review of available literature and supplier data indicates a lack of specific quantitative solubility values (e.g., mg/mL or molarity) for this compound. However, based on the general properties of Fmoc-protected amino acids and available qualitative statements, a solubility profile can be inferred.[]

Table 1: Qualitative Solubility of this compound

| Solvent | Common Abbreviation | General Solubility | Notes |

| N,N-Dimethylformamide | DMF | Soluble | The most common and effective solvent for SPPS.[][3][4] Good solubility is expected. |

| Dimethyl Sulfoxide | DMSO | Soluble | Another highly effective polar aprotic solvent for dissolving Fmoc-amino acids.[5] |

| N-Methyl-2-pyrrolidone | NMP | Soluble | Often used as an alternative to DMF, with excellent solvating properties for Fmoc-amino acids.[] |

| Dichloromethane | DCM | Sparingly Soluble | Often requires the addition of a co-solvent like DMF for complete dissolution of many Fmoc-amino acids.[6] |

| Water | Insoluble | The large, hydrophobic Fmoc group confers poor solubility in aqueous solutions. | |

| Methanol / Ethanol | MeOH / EtOH | Sparingly Soluble | Limited solubility is expected due to the hydrophobic nature of the Fmoc group. |

For reference and contextual understanding, the solubility of the parent amino acid, 4-azido-L-phenylalanine (which lacks the hydrophobic Fmoc group), has been quantitatively determined in several solvents.

Table 2: Quantitative Solubility Data for 4-azido-L-phenylalanine (for reference)

| Solvent | Solubility | Molar Solubility (mM) | Conditions & Notes | Source |

| DMSO | 41 mg/mL | 198.83 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[7] | Selleck Chemicals[7] |

| DMSO | 5 mg/mL | 24.25 mM | Requires ultrasonic and warming; pH adjusted to 3 with HCl and heated to 80°C. | MedChemExpress[8] |

| Water | 50 mg/mL | 242.48 mM | Requires ultrasonic and pH adjustment to 13 with NaOH. | MedChemExpress[8] |

| Water | 25 mg/mL | 121.24 mM | Requires ultrasonic and pH adjustment to 11 with NaOH. | MedChemExpress[8][9] |

| Water | 14 mg/mL | - | No specific conditions noted. | Selleck Chemicals[7] |

| 80% Acetic Acid | c = 5% | - | Results in a clear, slightly colored solution. | baseclick GmbH[10] |

| Acetonitrile | 0.1-1 mg/mL | - | Described as "Slightly soluble". | Cayman Chemical[11] |

The Critical Role of Solubility in Solid-Phase Peptide Synthesis (SPPS)

The success of each coupling step in Fmoc-based SPPS is fundamentally dependent on the adequate solubility of the incoming Fmoc-protected amino acid.[][4] Poor solubility can severely compromise the synthesis, leading to a cascade of undesirable outcomes. The logical relationship between solubility and synthesis success is outlined below.

References

- 1. chemimpex.com [chemimpex.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Fmoc-4-Amino-L-phenylalanine CAS#: 95753-56-3 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 4-Azido-L-phenylalanine | 33173-53-4 | MOLNOVA [molnova.com]

- 10. 4-Azido-L-phenylalanine [baseclick.eu]

- 11. caymanchem.com [caymanchem.com]

A Technical Guide to the Mechanism and Application of Fmoc-4-azido-L-phenylalanine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Fmoc-4-azido-L-phenylalanine in click chemistry, a cornerstone of modern bioconjugation and drug development. We will dissect the core principles of both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), elucidating the pivotal role of the azido moiety of this unnatural amino acid. This guide offers a comprehensive resource for researchers, complete with detailed experimental protocols for the incorporation of this compound into peptides and subsequent click chemistry reactions. Furthermore, quantitative data on reaction kinetics are summarized in structured tables to facilitate experimental design and optimization. Visual diagrams generated using Graphviz are provided to illustrate reaction mechanisms and experimental workflows, ensuring a thorough understanding of the practical and theoretical aspects of this powerful bioorthogonal tool.

Introduction

This compound is a synthetic amino acid derivative that has become an indispensable tool in chemical biology, peptide synthesis, and pharmaceutical sciences.[1] Its utility stems from the presence of two key functional groups: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the azido group. The Fmoc group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, enabling the precise, site-specific incorporation of an azide functional handle into a peptide sequence.[2][3]

The azido group is the linchpin of this molecule's utility in "click chemistry," a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and proceed under mild, often biological, conditions.[4] Specifically, the azide participates in 1,3-dipolar cycloaddition reactions with alkynes to form a stable triazole ring.[5][6] This guide will focus on the two most prevalent forms of this reaction in the context of this compound: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8]

Mechanism of Action in Click Chemistry

The core of this compound's functionality lies in the bioorthogonal reactivity of its azide group. This means the azide is chemically inert to the vast majority of functional groups found in biological systems, allowing for highly specific chemical modifications of peptides and proteins.[9]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole by reacting an azide with a terminal alkyne, catalyzed by a copper(I) species.[10][11] The uncatalyzed reaction is slow and yields a mixture of 1,4 and 1,5 regioisomers.[5][6] The copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity.[10][12]

The proposed mechanism for CuAAC involves the following key steps:

-

Formation of a Copper-Acetylide Complex: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This step is believed to be crucial for activating the alkyne.[13][14]

-

Coordination of the Azide: The azide, in this case attached to the phenylalanine residue of the peptide, coordinates to the copper-acetylide complex.[13][14]

-

Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.[7]

-

Rearomatization and Catalyst Regeneration: This intermediate then rearranges to form the stable triazole product, releasing the copper(I) catalyst to re-enter the catalytic cycle.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne as the alkyne component.[8][9] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst.[9][15] This is a major advantage for in vivo applications where the cytotoxicity of copper is a concern.[9]

The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne acts as the dipolarophile.[9][16] The reaction proceeds through a single transition state to form the triazole product.[16] Commonly used strained alkynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[17][18]

Quantitative Data

The efficiency of click chemistry reactions is often quantified by their second-order rate constants. The following tables summarize available kinetic data for CuAAC and SPAAC reactions.

Table 1: Second-Order Rate Constants for SPAAC Reactions with Azido-Amino Acids

| Azido-Amino Acid | Cyclooctyne | Rate Constant (M⁻¹s⁻¹) | Buffer | pH | Reference |

| 3-azido-L-alanine | Sulfo DBCO-amine | 0.32–0.85 | HEPES | 7 | [17] |

| 3-azido-L-alanine | Sulfo DBCO-amine | 0.55–1.22 | DMEM | 7.4 | [17] |

| Novel Hydrophilic Azido-Amino Acid | DBCO | 0.34 | - | - | [17] |

| Novel Hydrophilic Azido-Amino Acid | BCN | 0.28 | - | - | [17] |

| para-azido-L-phenylalanine (pAzF) | DBCO-PEG | Not explicitly stated, but reaction progress monitored | - | - | [19] |